N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with ethoxy, phenylsulfonyl, and benzenesulfonamide groups.
Mechanism of Action
Target of Action
It is known that similar compounds have shown antibacterial activity .
Mode of Action
It has been observed that similar compounds generate reactive oxygen species (ros) and reactive nitrogen species in their lethality . This suggests that the compound may interact with its targets by inducing oxidative stress, leading to bacterial cell death .
Biochemical Pathways
The generation of reactive oxygen species suggests that it may interfere with the redox homeostasis of the bacterial cells . This can lead to damage to cellular components and ultimately cell death .
Pharmacokinetics
It has been noted that similar compounds are very stable and slightly more soluble than their analogues in most organic solvents compatible with microbiological assays , which could potentially influence their bioavailability.
Result of Action
The compound and its analogues have demonstrated bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated bacterial cells , indicating that the compound’s action results in significant cellular damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization: The quinoline core is then functionalized with ethoxy and phenylsulfonyl groups through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anti-cancer agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide is unique due to its combination of functional groups and the presence of the quinoline core. This structural uniqueness may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-2-30-20-11-13-21(14-12-20)31(26,27)24-19-10-15-23-18(17-19)7-6-16-25(23)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAORLXULARJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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